molecular formula C13H18O B2917724 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol CAS No. 1783651-54-6

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol

Cat. No. B2917724
M. Wt: 190.286
InChI Key: BPWOCODACBMOGQ-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol , also known by its IUPAC name (1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)acetic acid , is a chemical compound with the molecular formula C₁₂H₁₂O₃ . It belongs to the class of organic compounds known as naphthalenes and derivatives. This compound exhibits interesting properties due to its naphthalene ring structure and the hydroxyl group attached to the alkyl chain.



Synthesis Analysis

The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol involves several steps. While I don’t have specific papers on its synthesis, it can be prepared through various methods, including reduction of naphthalene derivatives or cyclization reactions. Researchers have explored both chemical and enzymatic routes for its synthesis.



Molecular Structure Analysis

The compound’s molecular structure consists of a tetrahydronaphthalene ring fused with a propyl chain containing a hydroxyl group. The naphthalene ring imparts aromatic character, while the hydroxyl group enhances its reactivity. The stereochemistry around the tetrahydronaphthalene ring plays a crucial role in its biological activity.



Chemical Reactions Analysis

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol can participate in various chemical reactions:



  • Oxidation : The hydroxyl group can undergo oxidation to form a carboxylic acid.

  • Esterification : Reaction with carboxylic acids or acid chlorides can yield esters.

  • Reduction : The ketone group can be reduced to the corresponding alcohol.

  • Acid-Base Reactions : The compound can act as both an acid (due to the carboxylic acid group) and a base (due to the hydroxyl group).



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (which can be found in relevant literature).

  • Solubility : It may exhibit solubility in certain solvents due to its polar functional groups.

  • Stability : Stability under different conditions (light, temperature, etc.) is essential for its practical use.


Safety And Hazards


  • Toxicity : Assessing its toxicity is crucial for safe handling.

  • Storage : Store at room temperature (RT) unless otherwise specified.

  • Handling Precautions : Follow safety guidelines when working with this compound.


Future Directions

Research avenues include:



  • Biological Activity : Investigate its potential as a drug lead or bioactive compound.

  • Synthetic Modifications : Explore derivatization to enhance specific properties.

  • Environmental Impact : Assess its environmental fate and impact.


Remember that this analysis is based on existing knowledge, and further research may reveal additional insights. For more detailed information, consult relevant scientific literature and peer-reviewed papers12.


properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12,14H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOCODACBMOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol

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